molecular formula C15H14O4 B11857155 1,1'-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone CAS No. 1791-38-4

1,1'-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone

Cat. No.: B11857155
CAS No.: 1791-38-4
M. Wt: 258.27 g/mol
InChI Key: LMUCEZHMQJWKNT-UHFFFAOYSA-N
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Description

1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is a chemical compound with the molecular formula C15H14O4 It is a derivative of naphthalene, characterized by the presence of two hydroxy groups and two ethanone groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to various chemical reactions to introduce the desired functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and techniques to ensure efficient and cost-effective synthesis. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ethanone groups can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, where the hydroxy or ethanone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone
  • 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
  • 1,4-Naphthalenedione,5,8-dihydroxy-2-methyl-

Uniqueness

1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and ethanone groups makes it a versatile compound for various applications.

Properties

CAS No.

1791-38-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(3-acetyl-4,5-dihydroxy-7-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C15H14O4/c1-7-4-12-10(8(2)16)6-11(9(3)17)15(19)14(12)13(18)5-7/h4-6,18-19H,1-3H3

InChI Key

LMUCEZHMQJWKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C(C=C2C(=O)C)C(=O)C)O

Origin of Product

United States

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